molecular formula C15H10Cl2N2O B12906508 4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one CAS No. 114897-94-8

4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one

Katalognummer: B12906508
CAS-Nummer: 114897-94-8
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: NXHSNOLSHHNGHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phthalazinone core with a 3,4-dichlorophenylmethyl substituent, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one typically involves the reaction of 3,4-dichlorobenzyl chloride with phthalazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the phthalazinone core or the dichlorophenylmethyl substituent.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
  • 3,4-Dichlorophenethylamine
  • Sertraline hydrochloride

Uniqueness

4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one is unique due to its phthalazinone core and the presence of the 3,4-dichlorophenylmethyl substituent. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

114897-94-8

Molekularformel

C15H10Cl2N2O

Molekulargewicht

305.2 g/mol

IUPAC-Name

4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C15H10Cl2N2O/c16-12-6-5-9(7-13(12)17)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)

InChI-Schlüssel

NXHSNOLSHHNGHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.